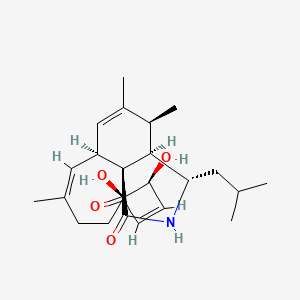

aspochalasin D

Description

Structure

3D Structure

Properties

CAS No. |

71968-02-0 |

|---|---|

Molecular Formula |

C24H35NO4 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(1S,3E,5S,6R,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione |

InChI |

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19-,20+,22+,24-/m1/s1 |

InChI Key |

GCIKKGSNXSCKCP-WBEGXGIOSA-N |

SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CC[C@H]([C@H](/C=C/C3=O)O)O)\C)C=C1C)CC(C)C |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C |

Synonyms |

aspochalasin D |

Origin of Product |

United States |

Contextualization Within the Cytochalasan Natural Product Family

The cytochalasans are a large and structurally diverse class of fungal secondary metabolites, with over 300 identified compounds. These natural products are characterized by a highly substituted isoindole ring fused to a macrocyclic ring, which is often composed of 11 or 12 members. The biosynthesis of cytochalasans is complex, involving hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways. rsc.org These enzymatic systems are responsible for assembling the polyketide backbone and incorporating an amino acid residue, which contributes to the structural diversity of the final molecule. rsc.orgnih.gov

Aspochalasins represent a distinct subgroup of the cytochalasan family. They are distinguished by the presence of a 2-methylpropyl group at the C-3 position of the isoindole ring. The macrocyclic ring of aspochalasins provides a scaffold for extensive structural modifications, including the addition of various functional groups at positions C-17, C-18, C-19, and/or C-20, leading to a wide array of natural analogs.

| Feature | Description |

|---|---|

| Core Structure | A highly substituted isoindole ring fused to a macrocyclic ring. |

| Biosynthesis | Synthesized via hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways. rsc.org |

| Aspochalasin Subgroup Defining Feature | Presence of a 2-methylpropyl group at the C-3 position. |

| Structural Diversity | Arises from variations in the macrocyclic ring and substitutions on the isoindole core. |

Natural Origin, Isolation, and Bioproduction of Aspochalasin D

Cultivation-Based Approaches

One strategy to improve the production of aspochalasin D involves optimizing the culture conditions of the producing microorganism. This approach, often referred to as "one strain many compounds" (OSMAC), manipulates various physical and chemical parameters of the fermentation process. mdpi.com Factors such as the composition of the culture medium, including carbon and nitrogen sources, pH, temperature, and aeration, can significantly influence the metabolic output of the fungus. mdpi.comnih.gov For instance, studies on Aspergillus flavipes have demonstrated that a combination of single-factor experiments and response surface methodology can lead to a substantial increase in this compound production. researchgate.netresearchgate.netx-mol.net Co-culturing the producing fungus with other microorganisms, such as Streptomyces species, has also been shown to induce or enhance the production of aspochalasins, including this compound. mdpi.comnih.gov

Genetic Manipulation of Producer Strains

A more targeted approach to increasing this compound yield involves the genetic manipulation of the producer fungus. This often focuses on the biosynthetic gene cluster (BGC) responsible for its production. researchgate.netresearchgate.netx-mol.net

A key strategy for enhancing production is the overexpression of specific genes within the this compound biosynthetic gene cluster. researchgate.netresearchgate.netx-mol.net This can be achieved by placing these genes under the control of strong, constitutive promoters. A crucial target for overexpression is often the pathway-specific transcriptional regulator. researchgate.netresearchgate.net For example, in Aspergillus flavipes, the overexpression of the pathway-specific regulator aspoG has been shown to significantly improve the production of this compound. researchgate.netresearchgate.netx-mol.netnih.gov This approach directly activates the expression of the entire gene cluster, leading to a coordinated increase in the synthesis of the target compound.

In many biosynthetic pathways, intermediate compounds can be diverted into "shunt" or side pathways, leading to the formation of related but undesired molecules and reducing the yield of the target compound. researchgate.netresearchgate.net Identifying and eliminating these shunt pathways through gene knockouts is a powerful strategy to channel metabolic flux towards the desired product. In the biosynthesis of this compound in Aspergillus flavipes, the gene aspoA is responsible for a shunt pathway that leads to the formation of aspochalasins P and Q. researchgate.net Deletion of the aspoA gene has been demonstrated to effectively block this side reaction and increase the production of this compound. researchgate.netresearchgate.netx-mol.netnih.gov Combining the deletion of shunt pathway genes with the overexpression of regulatory genes has proven to be a particularly effective strategy, resulting in a dramatic, multi-fold increase in this compound production. researchgate.netresearchgate.netx-mol.netnih.gov

**Table 1: Genetic Engineering Strategies for Enhanced this compound Production in *Aspergillus flavipes***

| Genetic Modification | Target Gene | Effect on this compound Production | Reference |

|---|---|---|---|

| Overexpression of Pathway-Specific Regulator | aspoG | Significant increase | researchgate.netresearchgate.netx-mol.netnih.gov |

| Deletion of Shunt Pathway Gene | aspoA | Increased production | researchgate.netresearchgate.netx-mol.netnih.gov |

| Combined aspoA Deletion and aspoG Overexpression | aspoA, aspoG | Synergistic and substantial increase | researchgate.netresearchgate.netx-mol.net |

Hybrid Polyketide Synthase–Nonribosomal Peptide Synthetase (PKS–NRPS) Origins

The genesis of this compound is rooted in a hybrid biosynthetic pathway that merges two major classes of natural product synthesis: polyketide synthesis and nonribosomal peptide synthesis. iomcworld.comresearchgate.netnih.gov This convergence is embodied in a large, multifunctional enzyme known as a PKS-NRPS hybrid. nih.gov These hybrid systems are responsible for creating a diverse array of natural products by combining building blocks from both fatty acid and amino acid metabolism. nih.gov In the case of aspochalasins, this process results in a characteristic macrocyclic structure fused to an isoindolone moiety derived from an amino acid. iomcworld.comresearchgate.net The formation of this compound and its analogs is similar to that of the broader cytochalasan class, which also arises from PKS-NRPS pathways. iomcworld.com

The initial phase of this compound biosynthesis involves the assembly of a polyketide chain by the PKS module of the hybrid enzyme. iomcworld.comresearchgate.net This module functions in an iterative manner, repeatedly adding two-carbon units derived from malonyl-CoA to a growing chain. iomcworld.comnih.gov The PKS module contains a suite of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to extend the polyketide backbone. nih.gov The specific number and type of these iterative cycles determine the length and initial pattern of reduction of the polyketide chain, which ultimately forms the macrocyclic portion of the this compound molecule. researchgate.net

Following the synthesis of the polyketide chain, the NRPS module of the hybrid enzyme takes over. iomcworld.comresearchgate.net This module is responsible for selecting and incorporating a specific amino acid, which for aspochalasins is L-leucine. iomcworld.comnih.gov The NRPS module contains an adenylation (A) domain, which recognizes and activates the L-leucine, and a thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated amino acid. nih.gov A condensation (C) domain then catalyzes the formation of a peptide bond between the polyketide chain, transferred from the PKS module, and the leucine. nih.gov This crucial step links the two distinct parts of the molecule and is a defining feature of PKS-NRPS hybrid biosynthesis. nih.gov

Identification and Characterization of Key Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for this compound biosynthesis are encoded in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). researchgate.net The identification and characterization of these clusters are fundamental to understanding the complete biosynthetic pathway. researchgate.netresearchgate.net In Aspergillus flavipes, the "aspo" gene cluster has been identified as being responsible for the production of this compound. researchgate.netresearchgate.net A homologous cluster, named "flas," has been identified in a marine-derived strain of A. flavipes. researchgate.net These clusters contain the core PKS-NRPS gene as well as genes for various tailoring enzymes. researchgate.netresearchgate.net

The this compound BGC exhibits a conserved organization. researchgate.netresearchgate.net A key gene within this cluster, designated aspoG in the aspo cluster, encodes a pathway-specific transcription factor that regulates the expression of the other biosynthetic genes. researchgate.netnih.gov Overexpression of this regulatory gene has been shown to significantly increase the production of this compound. researchgate.netnih.gov The cluster also contains genes encoding the core PKS-NRPS (aspoE), a trans-enoyl reductase, a hydrolase, and a putative Diels-Alderase. researchgate.netresearchgate.net This organization suggests a coordinated regulation of the entire biosynthetic pathway.

Functional annotation of the enzymes within the this compound BGC provides insights into the specific chemical transformations that occur during its biosynthesis. researchgate.netresearchgate.net The core PKS-NRPS, often designated as AspoE or a homolog, is responsible for assembling the initial polyketide-amino acid hybrid molecule. nih.govresearchgate.net Other enzymes within the cluster are predicted to be involved in tailoring reactions. For instance, a gene homologous to a Baeyer-Villiger monooxygenase (BVMO) is often found in cytochalasan BGCs and is thought to be involved in oxidative modifications of the macrocycle. nih.gov Additionally, a berberine (B55584) bridge enzyme (BBE)-like oxidase, AspoA, has been characterized and shown to catalyze a double bond isomerization, acting as a switch in the pathway. nih.govresearchgate.net

| Gene | Proposed Function |

| aspoE / ccsA / flasA | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) |

| aspoG / ccsR | Pathway-specific transcriptional regulator |

| aspoA / flasF | Berberine bridge enzyme (BBE)-like oxidase |

| flasB | trans-Enoyl Reductase |

| flasC | Hydrolase |

| flasD | Diels-Alderase |

Enzymatic Transformations and Pathway Intermediates

Role of FAD-Dependent Oxidases in Macrocyclization and Oxidation

Flavin adenine (B156593) dinucleotide (FAD)-dependent oxidases play a crucial role in the biosynthesis of aspochalasins, including this compound. These enzymes are instrumental in key oxidation steps and in facilitating the formation of the characteristic macrocyclic ring.

One such FAD-dependent oxidase, FlasF, has been identified in the Aspergillus flavipes gene cluster responsible for aspochalasin biosynthesis. researchgate.net It is proposed that FlasF catalyzes the oxidation of the C18 hydroxyl group of an this compound precursor, a critical step in generating the diversity of aspochalasin monomers. researchgate.net This is analogous to the function of the enzyme CheF in chaetoglobosin J biosynthesis. researchgate.net

Furthermore, another FAD-dependent oxidase, AspoA (also referred to as FlasA), acts as a pivotal switch in the biosynthetic pathway. researchgate.netresearchgate.net AspoA, a berberine bridge enzyme (BBE)-like oxidase, catalyzes an unusual protonation-driven double bond isomerization. researchgate.net This reaction is crucial for diverting the pathway towards the formation of different aspochalasin family compounds. researchgate.net Deletion of the aspoA gene has been shown to significantly increase the production of this compound by blocking the formation of shunt products like aspochalasins P and Q. researchgate.netnih.gov

The broader family of FAD-dependent oxidases, including GMC-oxidoreductases, are known to catalyze the oxidation of various substrates. nih.gov In the context of natural product biosynthesis, these enzymes are essential for generating intricate pharmacophores through complex substrate modifications and rearrangements. acs.org Their ability to transfer a hydride atom to the FAD cofactor enables reactions such as intramolecular cyclizations and carbon-carbon bond formations. acs.org In some biosynthetic pathways, FAD-dependent oxidoreductases are responsible for the oxidation of dithiol groups to form disulfide bridges, a key feature in compounds like gliotoxin. semanticscholar.org

| Enzyme | Function in this compound Biosynthesis | Enzyme Class |

| FlasF | Catalyzes the oxidation of the C18 hydroxyl group. researchgate.net | FAD-dependent oxidase |

| AspoA (FlasA) | Acts as a pathway switch through protonation-driven double bond isomerization. researchgate.netresearchgate.net | FAD-dependent oxidase (BBE-like) |

Stereospecificity of Biosynthetic Enzymes

The precise three-dimensional structure of this compound is a direct result of the high stereospecificity of the enzymes involved in its biosynthesis. wikipedia.org These enzymes ensure that chemical reactions occur with a specific orientation, leading to the correct stereoisomer of the final product.

The core of this compound is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). researchgate.netualberta.ca This large, multi-domain enzyme is responsible for the iterative condensation of acetate (B1210297) units (as malonyl-CoA) and the incorporation of an amino acid, typically L-leucine in the case of this compound. researchgate.netpsu.edu The PKS-NRPS machinery itself contains domains that control the stereochemistry at multiple chiral centers during the assembly of the polyketide chain and the subsequent cyclization.

Following the initial assembly by the PKS-NRPS, other enzymes catalyze further stereospecific transformations. For instance, the hydrolase AspoC is responsible for converting the initial product into the correct 1,5-dihydro-2H-pyrrol-2-one tautomer. researchgate.net The stereoselectivity of enzymes is a common feature in natural product biosynthesis. For example, in the biosynthesis of brevianamide (B1173143) K, an Fe(II)/2-oxoglutarate-dependent oxidase called AspE catalyzes a hydroxylation reaction with an unusual stereoinversion. nih.gov This occurs through hydrogen atom abstraction and subsequent nucleophilic attack of water from the opposite face of the iminium cation intermediate. nih.gov

The stereospecificity of biosynthetic enzymes is crucial for the biological activity of the final molecule. Even minor changes in the stereochemistry can dramatically alter the pharmacological properties of a compound. The intricate control exerted by these enzymes ensures the production of a single, biologically active stereoisomer of this compound.

| Enzyme/System | Stereospecific Role |

| PKS-NRPS | Controls stereochemistry during polyketide chain assembly and initial cyclization. researchgate.net |

| AspoC | Catalyzes the formation of the correct tautomer with specific stereochemistry. researchgate.net |

Post-Polyketide/Peptide Modifications

After the initial synthesis of the core structure by the PKS-NRPS, this compound undergoes several post-polyketide/peptide modifications to reach its mature form. These tailoring reactions are catalyzed by enzymes encoded within the biosynthetic gene cluster and are essential for generating the final structural features of the molecule.

These modifications can include hydroxylations, acylations, and methylations. d-nb.info In the broader context of PKS-NRPS metabolites, such modifications are common and contribute significantly to the structural diversity of these natural products. d-nb.infoualberta.ca For example, in the biosynthesis of chaetoglobosin A, a related compound, a series of complex combinatorial oxidation steps are catalyzed by three different redox enzymes. ualberta.ca

While the specific post-PKS/NRPS modifications for this compound are still being fully elucidated, it is known that the introduction of O-acetyl groups occurs after the assembly of the core structure. psu.edu The enzymes responsible for these modifications ensure that they occur at specific positions on the aspochalasin scaffold.

The study of these tailoring enzymes is an active area of research, as they represent potential targets for bioengineering efforts. By manipulating these enzymes, it may be possible to create novel derivatives of this compound with altered or improved biological activities.

Role of Aspochalasin D in Modern Chemical Biology Investigations

In modern chemical biology, aspochalasin D and other cytochalasans are primarily utilized for their ability to interact with the actin cytoskeleton. nih.govfermentek.com Actin is a crucial protein involved in numerous cellular processes, including the maintenance of cell shape, motility, and division. fermentek.com Cytochalasans, including this compound, are known to be potent inhibitors of actin polymerization. fermentek.comnih.gov They achieve this by binding to the barbed (plus) ends of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton. fermentek.comnih.govresearchgate.net

This specific mechanism of action makes this compound a valuable molecular probe for dissecting actin-dependent cellular functions. nih.govfermentek.com Researchers use this compound to study processes such as cell migration, cytokinesis, and intracellular transport. fermentek.com Furthermore, the potent biological activity of aspochalasins has attracted interest in the context of drug discovery. rsc.org The diverse biological activities, which include anti-tumoral, anti-microbial, and anti-viral effects, suggest that the aspochalasin scaffold could be a promising starting point for the development of new therapeutic agents. The total synthesis of this compound and its analogs has been achieved, which not only confirms their complex structures but also provides a means to generate novel derivatives for further biological evaluation. thieme-connect.comrsc.org

| Application Area | Mechanism of Action | Research Utility |

|---|---|---|

| Cytoskeletal Research | Inhibition of actin polymerization by capping the barbed ends of actin filaments. fermentek.comnih.govresearchgate.net | Studying actin dynamics, cell motility, and cytokinesis. fermentek.com |

| Drug Discovery | Exhibits a range of biological activities including antibacterial and cytotoxic effects. rsc.org | Serves as a lead compound for the development of new therapeutic agents. |

| Synthetic Chemistry | Complex structure presents a challenge for total synthesis. thieme-connect.comrsc.org | Drives the development of new synthetic methodologies. nih.govnih.govacs.org |

Advanced Methodologies in Aspochalasin D Total Synthesis

Strategic Approaches to the Aspochalasin D Molecular Architecture

The complex, three-dimensional structure of this compound necessitates a carefully planned synthetic route. Chemists have devised various strategic approaches, including detailed retrosynthetic analyses and biomimetic pathways, to deconstruct the molecule into simpler, more accessible starting materials.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, without assuming any specific starting materials. For this compound, a common retrosynthetic strategy involves several key disconnections.

A primary disconnection is often made at the macrocycle, typically via a ring-closing metathesis (RCM) or an intramolecular olefination reaction to form the 11-membered ring at a late stage of the synthesis. researchgate.net Another critical disconnection targets the isoindolone core, which is frequently constructed through a Diels-Alder reaction. researchgate.netchemrxiv.org This cycloaddition approach is highly effective for forming the bicyclic core with the desired stereochemistry. chemrxiv.org

Further retrosynthetic analysis breaks down the precursors to the macrocyclization and Diels-Alder reactions into smaller, often commercially available or easily synthesized fragments. researchgate.netchemrxiv.org For instance, the diene and dienophile components for the Diels-Alder reaction can be synthesized separately and then coupled. researchgate.netresearchgate.net This convergent approach allows for the efficient and modular assembly of the complex molecular framework. researchgate.net

A representative retrosynthetic analysis of this compound is outlined below:

| Target Molecule | Key Disconnections | Precursor Structures |

| This compound | Macrocycle (e.g., via Horner-Wadsworth-Emmons olefination), Isoindolone core (via Diels-Alder reaction) | An acyclic phosphonate (B1237965) aldehyde, a diene, and a dienophile (pyrrolidinone derivative) |

This strategic deconstruction provides a logical roadmap for the forward synthesis, guiding the choice of reactions and starting materials to achieve the total synthesis of this compound.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to mimic nature's biosynthetic pathways to construct complex natural products. In the case of this compound, researchers have drawn inspiration from the proposed biosynthetic route, which is believed to involve a key intramolecular Diels-Alder reaction to form the tricyclic core structure. chemrxiv.orgresearchgate.net

The biosynthesis of aspochalasins is thought to proceed from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, which generates a linear polyketide-amino acid precursor. iomcworld.com This precursor then undergoes a series of transformations, including cyclizations, to yield the final aspochalasin structure. iomcworld.com

Synthetic chemists have adopted a biomimetic approach by designing laboratory syntheses that parallel these proposed biosynthetic steps. For example, some total syntheses of this compound and related compounds have featured an intramolecular Diels-Alder reaction to construct the isoindolone core, mirroring the proposed enzymatic cyclization. chemrxiv.orgresearchgate.net This strategy can offer advantages in terms of efficiency and stereocontrol, as it leverages the inherent reactivity and conformational biases of the substrate to achieve the desired architecture. chemrxiv.org Furthermore, biomimetic strategies have been extended to the synthesis of more complex, oxidatively transformed aspochalasin derivatives, starting from a common synthetic intermediate. chemrxiv.org

Development of Key Synthetic Reactions and Methodologies

The successful total synthesis of this compound has relied on the application and refinement of several powerful synthetic reactions. These methodologies have been crucial for constructing the challenging structural motifs of the molecule with high levels of stereocontrol.

Diels-Alder Cycloaddition Reactions in Core Construction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, has proven to be a cornerstone in the synthesis of the aspochalasan core. nih.govnih.gov Both intermolecular and intramolecular variants of this reaction have been effectively employed to construct the fused bicyclic isoindolone system. researchgate.netnih.gov

In many synthetic routes, a highly stereoselective intermolecular Diels-Alder reaction is utilized to couple a diene fragment with a dienophile derived from an amino acid, such as L-leucine. nih.govorganic-chemistry.org The conditions for this key step have been a subject of considerable investigation, with different research groups employing thermal conditions, Lewis acid catalysis (e.g., Cu(OTf)2), or high pressure to promote the cycloaddition and control the stereochemical outcome. nih.govorganic-chemistry.org The use of high pressure, in particular, has been shown to facilitate productive cycloaddition with high regio- and stereoselectivity, even in cases where thermal or Lewis acid-catalyzed reactions were less effective. nih.govnih.gov

An intramolecular Diels-Alder approach has also been successfully implemented, where the diene and dienophile are tethered within the same molecule. chemrxiv.orgresearchgate.net This strategy can be highly efficient for establishing the complex stereochemistry of the isoindolone core in a single step. researchgate.net

Macrocyclization Strategies, including Horner-Wadsworth-Emmons Olefination

The formation of the 11-membered macrocycle in this compound represents a significant synthetic hurdle. Various macrocyclization strategies have been explored, with the Horner-Wadsworth-Emmons (HWE) olefination emerging as a particularly effective method. nih.govthieme-connect.com The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene, and it is well-suited for the formation of large rings. thieme-connect.comthieme-connect.com

In the context of this compound synthesis, an intramolecular HWE reaction is typically used to close the macrocycle. nih.govthieme-connect.com This involves the generation of a phosphonate-stabilized carbanion at one end of a linear precursor, which then attacks an aldehyde at the other end to form the macrocyclic enone. thieme-connect.comthieme-connect.com The success of this macrocyclization is highly dependent on the reaction conditions. Researchers have employed various base and solvent systems to optimize the yield and minimize side reactions, such as epimerization of stereocenters adjacent to the reacting carbonyl group. nih.govthieme-connect.com Masamune-Roush conditions (LiCl, i-Pr2NEt) and the use of a mild Lewis acid like Zn(OTf)2 in combination with specific amines have been reported to effectively promote the desired intramolecular HWE olefination with minimal epimerization. nih.govthieme-connect.com

| Macrocyclization Strategy | Key Reagents | Outcome |

| Horner-Wadsworth-Emmons (HWE) Olefination | Phosphonate-aldehyde precursor, base (e.g., NaHMDS, LiCl/DIPEA) | Formation of the 11-membered macrocyclic enone |

Chiral Auxiliary and Asymmetric Induction in Stereoselective Synthesis

Establishing the correct stereochemistry at the multiple chiral centers of this compound is a critical aspect of its total synthesis. To achieve this, chemists have employed various strategies for asymmetric induction, including the use of chiral auxiliaries and catalytic asymmetric reactions.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. In the synthesis of this compound, chiral auxiliaries have been used, for example, to control the stereochemistry of the Diels-Alder reaction. organic-chemistry.org The Evans auxiliary, for instance, has been shown to effectively direct the absolute sense of cycloaddition in related systems. organic-chemistry.org

Catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, has also been a valuable tool. The Sharpless asymmetric dihydroxylation, for example, has been utilized to introduce chiral diols, which serve as key intermediates in the synthesis of fragments of the this compound molecule. chemrxiv.orgresearchgate.net This reaction uses a chiral ligand to direct the enantioselective dihydroxylation of an alkene. researchgate.net Similarly, catalytic asymmetric methods have been applied to construct the triene fragment of the molecule, avoiding reliance on the chiral pool. nih.gov These asymmetric strategies are crucial for producing enantiomerically pure this compound, which is essential for studying its biological activity.

Synthesis of this compound Scaffolds and Structural Analogs

The total synthesis of this compound, a complex fungal metabolite, presents a significant challenge due to its densely functionalized structure, multiple stereocenters, and a unique macrocyclic perhydroisoindolone core. Modern synthetic strategies have increasingly relied on modular and convergent approaches to efficiently assemble this intricate architecture. These methods involve the separate synthesis of key structural units followed by their strategic coupling, allowing for greater flexibility and control over the complex stereochemistry.

Modular Synthesis of Perhydroisoindolone and Macrocyclic Units

The perhydroisoindolone unit, the bicyclic core of this compound, is commonly forged through a powerful intermolecular Diels-Alder reaction. nih.govresearchgate.net This cycloaddition brings together a diene and a dienophile to rapidly build the 6/5-fused ring system. For instance, a highly stereoselective Diels-Alder reaction has been employed to establish the key monomer aspochalasin B, a close analog and precursor to this compound. nih.gov The dienophile is typically a maleimide (B117702) derivative incorporating the leucine-derived isobutyl group, while the diene is a functionalized polyene that will ultimately become part of the macrocycle.

The synthesis of the macrocyclic unit is a multi-step process that requires careful installation of stereocenters and functional groups. A convergent strategy is often employed, where smaller, stereochemically defined fragments are coupled to create the full linear precursor. For example, the oxygenated polyolefin chain of this compound can be assembled via a palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov This reaction links a 1,3-dienylboronate, derived from a starting material like tiglic aldehyde, with a vinyl iodide fragment. nih.gov The stereocenters within these fragments are often established using well-established asymmetric reactions, such as the Sharpless asymmetric epoxidation. nih.gov

Once the perhydroisoindolone core (often with a portion of the macrocycle attached) and the remainder of the linear macrocyclic precursor are synthesized, they are coupled. The final macrocyclization is then achieved through various ring-closing strategies. The Horner-Wadsworth-Emmons (HWE) reaction and ring-closing metathesis (RCM) are two prominent methods used to form the 11-membered macrocycle. researchgate.netnih.gov The HWE macrocyclization, for instance, has been a key step in establishing the monomer of aspochalasin B. nih.gov

Below is a table summarizing the key modular steps in the synthesis of this compound and its precursors.

| Synthetic Module | Key Reaction | Reagents/Conditions | Purpose |

| Perhydroisoindolone Core | Intermolecular Diels-Alder Reaction | Heat or Lewis Acid (e.g., Cu(OTf)₂) | Constructs the 6/5-fused bicyclic core with high stereoselectivity. |

| Macrocyclic Precursor Assembly | Suzuki-Miyaura Cross-Coupling | Pd catalyst, base | Couples smaller fragments to build the linear polyolefin chain. |

| Macrocyclization | Horner-Wadsworth-Emmons (HWE) Reaction | NaHMDS, THF, -78°C to RT | Forms the 11-membered macrocycle from a linear precursor. |

| Macrocyclization | Ring-Closing Metathesis (RCM) | Grubbs or other ruthenium catalysts | An alternative method for closing the macrocyclic ring. |

Construction of Complex Ring Systems and Stereocenters

The construction of this compound's complex, three-dimensional structure is a formidable task, requiring precise control over its numerous stereocenters. Synthetic chemists have developed sophisticated strategies to address this challenge, often installing the desired stereochemistry with high fidelity during the formation of the ring systems.

The intermolecular Diels-Alder reaction used to form the perhydroisoindolone core is a pivotal step in controlling the stereochemistry of the final molecule. researchgate.net This reaction can set multiple contiguous stereocenters in a single, highly stereoselective transformation. nih.gov The stereochemical outcome of the cycloaddition can be influenced by the use of high pressure or Lewis acid catalysts, which promote the desired endo-selectivity, leading to the correct relative stereochemistry in the bicyclic core. nih.gov

Beyond the Diels-Alder reaction, other stereoselective methods are crucial for establishing the chirality of the macrocyclic portion of this compound. The Sharpless asymmetric dihydroxylation is one such method, used to introduce vicinal diols with a high degree of enantioselectivity. researchgate.net This reaction has been employed in the synthesis of a tetracyclic precursor to aspochalasins. researchgate.netchemrxiv.org Another powerful tool is the Ireland-Claisen rearrangement, a stereoselective sigmatropic rearrangement that can be used to create carbon-carbon bonds while controlling the stereochemistry at the newly formed centers. researchgate.netchemrxiv.org This rearrangement was a key step in the synthesis of a branched precursor for the intramolecular Diels-Alder reaction to form the isoindolone core in a related synthesis. chemrxiv.org

The table below details some of the advanced methodologies used for the construction of ring systems and the control of stereocenters in the synthesis of this compound and its analogs.

| Reaction | Purpose | Key Features |

| High-Pressure Diels-Alder Reaction | Forms the perhydroisoindolone core and sets multiple stereocenters. | High regio- and stereoselectivity; proceeds in good yield. nih.gov |

| Sharpless Asymmetric Dihydroxylation | Introduces chiral vicinal diols in the macrocyclic precursor. | Enantioselective synthesis of diols from alkenes. researchgate.net |

| Ireland-Claisen Rearrangement | Creates carbon-carbon bonds with stereocontrol. | Used to generate branched precursors for subsequent cyclizations. researchgate.netchemrxiv.org |

| Intramolecular Diels-Alder Reaction | Forms the isoindolone core and the macrocycle simultaneously in some strategies. | Can establish up to four stereogenic centers in one step. researchgate.net |

Pharmacological Profile and Preclinical Biological Activities of Aspochalasin D

Anticancer and Cytotoxic Activities in In Vitro Models

Aspochalasin D has been the subject of numerous studies to evaluate its potential as an anticancer agent. These investigations have primarily focused on its cytotoxic effects against various cancer cell lines in laboratory settings.

Broad-Spectrum Cytotoxicity Against Various Cancer Cell Lines

Research has demonstrated that this compound exhibits cytotoxic activity against a wide array of human cancer cell lines. researchgate.netnih.gov Studies have reported its efficacy in inhibiting the growth of cell lines derived from various cancers, including lung, breast, and central nervous system malignancies. nih.gov For instance, this compound has shown weak to moderate cytotoxicity against NCI-H460 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SF-268 (glioblastoma) cancer cell lines. researchgate.netnih.gov

Further investigations have revealed its activity against other cancer cell types as well. One study highlighted its strong cytotoxic effect against the PC3 prostate cancer cell line. mdpi.com Another study noted that this compound is more cytotoxic to Ba/F3-V12 cells, a model for certain types of leukemia, in an interleukin-3 (IL-3)-free medium compared to an IL-3-containing medium, with IC50 values of 0.49 and 1.9 µg/ml, respectively. bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.com This suggests that the compound may induce apoptosis, a form of programmed cell death, in these cells. bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.com

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| NCI-H460 | Non-Small Cell Lung Cancer | Weak to Moderate | 55.2 | researchgate.netnih.govacgpubs.org |

| MCF-7 | Breast Adenocarcinoma | Weak to Moderate | 14.9 | researchgate.netnih.govacgpubs.org |

| SF-268 | Glioblastoma | Weak to Moderate | 13.4 | researchgate.netnih.govacgpubs.org |

| PC3 | Prostate Cancer | Strong | Not Reported | mdpi.com |

| Ba/F3-V12 | Pro-B Cell Leukemia | Cytotoxic | 0.49 µg/ml (IL-3 free) | bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.com |

| Ba/F3-V12 | Pro-B Cell Leukemia | Cytotoxic | 1.9 µg/ml (IL-3) | bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.com |

Differential Sensitivity in Cancer Cell Proliferation Assays

Cell proliferation assays are crucial tools for assessing the antiproliferative effects of potential anticancer compounds. sigmaaldrich.comnih.govbmgrp.com In the context of this compound, these assays have revealed varying degrees of sensitivity among different cancer cell lines. While it demonstrates broad-spectrum cytotoxicity, the potency of this compound can differ significantly from one cell line to another. researchgate.netnih.gov

For example, while exhibiting moderate activity against the NCI-H460, MCF-7, and SF-268 cell lines, it has been shown to have a more potent effect on the PC3 prostate cancer cell line. nih.govmdpi.com This differential sensitivity suggests that the cellular and molecular characteristics of the cancer cells may influence their susceptibility to this compound. The mechanisms underlying these differences in sensitivity are an area of ongoing research.

Effects on Tumor Cell Growth in Preclinical Animal Models (Excluding Clinical Human Trials)

Currently, there is a lack of publicly available scientific literature detailing the effects of this compound on tumor cell growth in preclinical animal models. The existing research has predominantly focused on its in vitro activities.

Antimicrobial Activities of this compound

In addition to its anticancer properties, this compound has been investigated for its potential to combat microbial growth. nih.gov It has demonstrated activity against both bacteria and fungi in preclinical studies. bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.com

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

This compound has been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.commedchemexpress.com The distinction between these two types of bacteria is based on the structural differences in their cell walls, which affects how they are stained by the Gram method. libretexts.org Gram-positive bacteria have a thick peptidoglycan layer, while Gram-negative bacteria have a thinner layer and an outer membrane. libretexts.org

Studies have indicated that this compound is active against both categories of bacteria at a concentration of 1 mg/ml. bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.commedchemexpress.com However, some research suggests that its antimicrobial activity against Gram-positive bacteria may be low. researchgate.net The specific strains of Gram-positive and Gram-negative bacteria that are susceptible to this compound and the extent of this activity require further detailed investigation.

Table 2: Antibacterial Spectrum of this compound

| Bacterial Type | Activity | Concentration | Reference |

|---|---|---|---|

| Gram-Positive | Active | 1 mg/ml | bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.commedchemexpress.com |

| Gram-Negative | Active | 1 mg/ml | bertin-bioreagent.combiomol.comcaymanchem.commedchemexpress.commedchemexpress.com |

Antifungal Efficacy Against Pathogenic Fungi

Pathogenic fungi are a significant cause of infections, particularly in immunocompromised individuals. nih.govnih.gov The search for new antifungal agents is crucial due to the rise of drug-resistant fungal strains. nih.gov While this compound itself is a fungal metabolite, there is limited specific information available in the reviewed literature regarding its antifungal efficacy against other pathogenic fungi. One study mentioned that a crude extract of a fungus producing aspochalasins showed inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, but did not specify the antifungal activity of purified this compound. mdpi.com Further research is needed to fully characterize the antifungal spectrum and potential of this compound.

Potential for Overcoming Microbial Resistance

This compound has shown antibacterial activity against various Gram-positive bacteria. researchgate.net Notably, it has exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern due to its resistance to multiple antibiotics. researchgate.netresearchgate.net Research indicates that this compound's activity against S. aureus and MRSA has a minimum inhibitory concentration (MIC) of 32 μg/ml. researchgate.net It has also demonstrated antibacterial effects against Bacillus subtilis. researchgate.net The presence of hydroxyl groups on the macrocycle of this compound is suggested to be important for its antibacterial properties. researchgate.net

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Active (MIC: 32 μg/ml) researchgate.net |

| Staphylococcus aureus | Active (MIC: 32 μg/ml) researchgate.net |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Active (MIC: 32 μg/ml) researchgate.net |

| Gram-positive and Gram-negative bacteria | Active (at 1 mg/ml) caymanchem.com |

Antiviral Effects of this compound

The cytochalasan class of compounds, to which this compound belongs, has been recognized for its potential antiviral properties, including anti-HIV activity. researchgate.netnih.gov

Inhibition of Viral Replication Pathways

While specific studies detailing the broad inhibition of various viral replication pathways by this compound are limited, the general anti-HIV activity of cytochalasans suggests a potential to interfere with viral life cycles. researchgate.netnih.gov Further research is needed to elucidate the specific mechanisms by which this compound may inhibit the replication of different viruses.

Specific Targets in Viral Life Cycles (e.g., HIV-1 Integrase)

A study on aspochalasin L, a structurally related compound, demonstrated inhibitory activity against HIV-1 integrase with an IC50 of 71.7 μM. iomcworld.comnih.gov HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. nih.gov This finding suggests that this compound and its analogs could potentially target this key viral enzyme, although direct inhibitory activity of this compound on HIV-1 integrase has not been explicitly reported. iomcworld.com

Anti-Inflammatory and Immunomodulatory Effects

This compound is part of a broader class of cytochalasans that have shown anti-inflammatory and immunomodulatory activities. nih.govresearchgate.net

Modulation of Inflammatory Mediators (e.g., TNFα, NO)

Some cytochalasans have been found to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.netrsc.org For instance, certain related compounds have demonstrated inhibitory effects on NO production in lipopolysaccharide-activated RAW 264.7 mouse macrophage cells. researchgate.netresearchgate.net Additionally, aspochalasin U, another related aspochalasin, has been identified as a moderate inhibitor of tumor necrosis factor-alpha (TNF-α), a significant pro-inflammatory cytokine. iomcworld.comxmu.edu.cn This suggests a potential for this compound to modulate these inflammatory pathways, although direct evidence is still emerging.

Regulation of Immune Cell Responses

The immune system's response to fungal pathogens like Aspergillus involves a complex interplay of various immune cells, including neutrophils, macrophages, and T cells. smw.chnih.gov Protective immunity relies on a coordinated innate and adaptive immune response. smw.ch While direct studies on this compound's effect on specific immune cell responses are not extensively detailed, the immunomodulatory potential of the broader cytochalasan family suggests it may influence the function of these cells. nih.gov The activation of immune cells and the production of immunological factors are critical in the response to various pathological conditions. frontiersin.org Further investigation is required to understand how this compound specifically regulates the intricate network of immune cell responses.

Antifouling Potential of this compound

This compound, a cytochalasan metabolite, has demonstrated significant potential as an antifouling agent. biosynth.comnih.gov Biofouling, the undesirable accumulation of microorganisms, plants, and animals on submerged structures, poses substantial economic and environmental challenges to maritime industries. iomcworld.com The search for effective, environmentally benign antifouling compounds has identified marine natural products, including this compound, as a promising alternative to regulated and toxic conventional agents. iomcworld.commdpi.com

Research has consistently shown that this compound is a potent inhibitor of the settlement of key marine fouling organisms. Specifically, it has been evaluated for its activity against the larval settlement of the barnacle Balanus amphitrite. mdpi.comrsc.org In these assays, this compound exhibited strong antifouling effects.

Studies have identified the structural features of this compound that are crucial for its bioactivity. The presence of an α,β-unsaturated ketone moiety in its structure is considered important for its potent antifouling properties. rsc.org When compared to similar aspochalasins, the double bond at positions C-19 and C-20 is also thought to contribute significantly to its high efficacy in preventing larval settlement. mdpi.com

Antifouling Activity of this compound Against Balanus amphitrite

| Compound | EC₅₀ Value (μM) | Source Organism |

|---|---|---|

| This compound | 6.2 | Aspergillus elegans (soft coral-derived fungus) |

The potent antifouling activity of this compound positions it as a strong candidate for integration into marine coatings for ships and submerged industrial infrastructure. iomcworld.com Conventional antifouling paints often release biocides, such as copper, that can accumulate in the marine environment with toxic effects on non-target species. iomcworld.commdpi.com Natural products like this compound offer a potentially more environmentally friendly solution to prevent biofouling, which can increase drag on ship hulls, reduce fuel efficiency, and clog intake pipes. iomcworld.com The development of antifouling solutions based on natural compounds is a critical area of research aimed at mitigating the negative environmental impact of maritime activities while preventing the transport of invasive species. iomcworld.commdpi.com

Phytotoxic Effects of this compound

While the broader class of cytochalasans, to which this compound belongs, is known to include compounds with phytotoxic properties, specific studies detailing the direct phytotoxic effects of this compound on plants are not extensively documented in the available literature. iomcworld.com Phytotoxicity refers to the detrimental effect of a compound on plant growth, which can manifest as chlorosis, stunted growth, or necrosis. iomcworld.com

This compound has been identified as a metabolite with potential applications in agriculture. nih.gov It has been isolated from endophytic fungi such as Trichoderma gamsii, a genus known for its use as a biocontrol agent against various plant pathogens. mdpi.commdpi.com This association suggests a potential role for this compound in inhibiting the growth of fungi that cause plant diseases. However, direct experimental evidence from the reviewed literature specifically testing the activity of purified this compound against a panel of plant pathogens is limited. One review notes that aspochalasins as a group have been investigated for activity against fungal plant pathogens, but specific data for this compound is not provided. iomcworld.com Further research is needed to fully establish its spectrum of activity and relevance as an agricultural fungicide.

Other Reported Biological Activities (e.g., Melanogenesis Inhibition)

Beyond its antifouling and potential phytotoxic activities, this compound has been shown to possess other significant biological properties, most notably antibacterial activity. It has demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. bertin-bioreagent.com

In contrast, reports on its ability to inhibit melanogenesis appear to be a case of mistaken identity with a related compound. While one review initially links this compound to melanogenesis inhibition, the primary research cited attributes this activity, with an IC₅₀ value of 22.4 μM, to aspochalasin I. iomcworld.com

Reported Antibacterial Activity of this compound

| Target Bacteria | Activity | Source |

|---|---|---|

| Gram-positive and Gram-negative bacteria | Active at 1 mg/ml | bertin-bioreagent.com |

Mechanistic Investigations of Aspochalasin D at Cellular and Molecular Levels

Modulation of Actin Cytoskeleton Dynamics

The primary molecular target of aspochalasin D is actin, a critical protein responsible for forming the microfilaments of the cytoskeleton. biosynth.comnih.gov By interacting with actin, this compound initiates a cascade of events that compromise the structural integrity and dynamic nature of the cell.

Inhibition of Actin Polymerization and Filament Elongation

This compound functions by inhibiting the polymerization of actin filaments. biosynth.comiomcworld.com It binds to the barbed (fast-growing) ends of actin filaments, preventing the addition of new actin monomers and thereby halting filament elongation. ebi.ac.ukiomcworld.com This capping activity is a hallmark of the cytochalasan family and is a key mechanism behind their biological effects. nih.goviomcworld.com The inhibition of actin polymerization by aspochalasins has been demonstrated in various studies, confirming this as a primary mechanism of action. iomcworld.com

Effects on Fundamental Cellular Processes

The disruption of the actin cytoskeleton by this compound has profound consequences for a variety of essential cellular processes that are dependent on a dynamic and functional actin network.

Alterations in Cell Morphology and Adhesion

A direct consequence of the compromised actin cytoskeleton is a dramatic alteration in cell morphology. ebi.ac.uknih.gov Cells treated with this compound often lose their defined shape and may appear rounded or exhibit arborized and stellate morphologies. nih.gov These changes are a direct result of the collapse of the internal scaffolding provided by actin filaments. nih.gov Furthermore, since cell adhesion is heavily reliant on the actin cytoskeleton to form and maintain adhesive structures, the disruption caused by this compound can also impair a cell's ability to adhere to substrates and to other cells. iomcworld.comtdl.org

Inhibition of Cell Motility and Migration

Cell motility is a complex process that fundamentally relies on the dynamic remodeling of the actin cytoskeleton to drive processes like lamellipodia formation and cell crawling. nih.govgoogle.com By inhibiting actin polymerization, this compound effectively paralyzes the machinery of cell movement. biosynth.comnih.gov This leads to a potent inhibition of cell motility and migration. biosynth.comgoogle.com This inhibitory effect on cell movement is a well-documented consequence of cytochalasan activity. nih.govresearchgate.net

Disruption of Cell Division and Intracellular Transport

The actin cytoskeleton plays a critical role in cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. iomcworld.comresearchgate.net The formation of the contractile ring, which is composed of actin and myosin, is essential for this process. By disrupting actin filament dynamics, this compound can interfere with the formation or function of the contractile ring, leading to a failure of cytokinesis and potentially resulting in multinucleated cells. biosynth.comnih.gov

Induction of Specific Cellular Responses

This compound's interaction with cells triggers distinct and potent responses, including programmed cell death (apoptosis), cell cycle disruption, and unique cytoskeletal rearrangements. These effects underscore its potential as a tool for studying cellular dynamics and as a molecule with noteworthy bioactivity. nih.gov

This compound is a known inducer of apoptosis, a form of programmed cell death, in certain cell types. caymanchem.commedchemexpress.combertin-bioreagent.commedchemexpress.com Studies have demonstrated its cytotoxic effects are mediated through apoptotic pathways. caymanchem.commedchemexpress.combiomol.com For instance, this compound shows selective and potent cytotoxicity against Ba/F3-V12 cells, a line of pro-B lymphocytes, particularly when they are deprived of the survival-promoting cytokine Interleukin-3 (IL-3). caymanchem.com

While direct studies detailing the specific apoptotic cascade initiated by this compound are limited, research on structurally related aspochalasin derivatives provides significant insights. Other complex aspochalasins, such as epicochalasins A-B and asperflavipine A, have been shown to exert their cytotoxic effects through the activation of caspase-3 and the subsequent degradation of poly (ADP-ribose) polymerase (PARP). iomcworld.com Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of key cellular substrates, including PARP, which is an enzyme involved in DNA repair and cell death signaling. The degradation of PARP is a well-established hallmark of apoptosis. iomcworld.com Given the structural and functional similarities within the cytochalasan class, it is plausible that this compound may employ a similar mechanism involving the caspase cascade and PARP cleavage to execute apoptosis.

Table 1: Cytotoxic Activity of this compound via Apoptosis

| Cell Line | Condition | IC₅₀ (µg/mL) | Citation |

|---|---|---|---|

| Ba/F3-V12 | IL-3-free medium | 0.49 | caymanchem.combertin-bioreagent.commedchemexpress.combiomol.com |

| Ba/F3-V12 | IL-3-containing medium | 1.9 | caymanchem.combertin-bioreagent.commedchemexpress.combiomol.com |

The disruption of the actin cytoskeleton by cytochalasans is known to interfere with cell division (cytokinesis) and can lead to cell cycle arrest. iomcworld.com While specific studies on this compound's effect on the cell cycle are not extensively documented, related compounds from the aspochalasin family have demonstrated clear cell cycle inhibitory effects. iomcworld.comresearchgate.net For example, asperchalasine A, a dimeric aspochalasin, has been found to selectively arrest cancerous cells in the G1 phase of the cell cycle. iomcworld.com This G1 arrest is achieved through the inhibition of key cell cycle proteins, including cyclin A, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 6 (CDK6). iomcworld.com Other related metabolites have been noted to induce arrest at the G2/M phase. tsinghua.edu.cn

The G1 phase is a critical checkpoint where the cell commits to division, a process tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). Inhibition of these regulatory proteins prevents the cell from transitioning into the S phase (DNA synthesis), effectively halting proliferation. The cytostatic effects observed for aspochalamins, which are built from aspochalasin skeletons, further support the idea that this class of compounds can modulate cell cycle progression. researchgate.net These findings suggest that this compound may also possess the ability to induce cell cycle arrest, likely by impacting the function of cyclins and CDKs as a downstream consequence of its primary effects on the actin cytoskeleton.

A distinctive cellular response to this compound treatment is the prominent formation of cytoplasmic rodlets composed of actin. nih.govsemanticscholar.org Immunofluorescence microscopy studies have revealed that this compound, a 10-isopropylcytochalasin, is a potent inducer of these structures within the cytoplasm of treated fibroblasts. nih.govsemanticscholar.org

This effect is notably different from that of several other cytochalasans, such as cytochalasin B, C, D, and H, which tend to induce the formation of similar actin-containing rodlets but within the cell nucleus. nih.govsemanticscholar.org The ultrastructure of these induced rodlets, both cytoplasmic and nuclear, resembles those formed in response to treatment with dimethyl sulfoxide (B87167) (DMSO). nih.gov The unique ability of this compound to specifically promote the assembly of these actin structures in the cytoplasm highlights a subtle yet significant difference in its interaction with the cellular machinery compared to its close relatives.

Table 2: Comparison of Rodlet Formation Induced by Different Cytochalasins

| Compound | Location of Rodlet Formation | Citation |

|---|---|---|

| This compound | Cytoplasm | nih.govsemanticscholar.org |

| Cytochalasin B | Nucleus | nih.govsemanticscholar.org |

| Cytochalasin C | Nucleus | nih.govsemanticscholar.org |

| Cytochalasin D | Nucleus (most potent) | nih.govsemanticscholar.org |

| Cytochalasin H | Nucleus | nih.govsemanticscholar.org |

Identification of Molecular Targets and Binding Interactions

The diverse cellular effects of this compound are rooted in its interaction with specific molecular targets. The primary and most well-characterized target is the protein actin, a fundamental component of the cytoskeleton.

The biological activities of the cytochalasan family, including this compound, are largely attributed to their direct interaction with actin. iomcworld.combiosynth.com Actin is a ubiquitous protein that polymerizes to form filaments, which are dynamic structures essential for maintaining cell shape, motility, division, and intracellular transport. biosynth.comnih.gov this compound targets these actin filament dynamics, primarily by inhibiting their polymerization. biosynth.com

By directly targeting the actin cytoskeleton, this compound indirectly influences a multitude of intracellular signaling pathways. The actin network serves as a scaffold and integration point for many signaling cascades that control cell behavior. Therefore, its disruption has far-reaching consequences. biosynth.com this compound's ability to perturb actin filaments makes it a valuable research tool for dissecting the mechanisms of cell motility and cancer metastasis, processes that are heavily dependent on dynamic cytoskeletal rearrangement and the signaling pathways that control them. biosynth.com

While specific pathways directly modulated by this compound are still under investigation, studies of related compounds offer clues. For example, aspochalasin U has been shown to exhibit anti-TNFα activity, thereby blocking necrotic cell death signaling. iomcworld.com Other cytochalasans have been found to interfere with pathways related to viral infection, such as inhibiting HIV-1 integrase. iomcworld.commdpi.com The disruption of actin dynamics can impact processes like endocytosis and intracellular trafficking, which are crucial for many signaling receptors to function correctly. The broad anti-proliferative and cytotoxic activities of aspochalasins suggest that they ultimately affect key signaling pathways controlling cell survival, proliferation, and death. iomcworld.com

Structure Activity Relationship Sar Studies of Aspochalasin D and Its Analogues

Impact of Macrocyclic Ring Modifications on Biological Activities

The macrocycle of aspochalasins presents a significant opportunity for structural diversification through the addition of functional groups or larger molecules, particularly at positions C-17, C-18, C-19, and/or C-20. iomcworld.com The arrangement of the macrocyclic ring is a key determinant of the biological activity of these compounds. iomcworld.compsu.edu

Influence of Macrocycle Size and Stereochemistry

The stereochemistry of the macrocycle plays a crucial role in the biological properties of aspochalasins, with specific configurations at key positions influencing their interactions with biological targets. researchgate.netrsc.org For instance, differences in ring size and stereochemistry can alter the binding mode of these compounds to their targets, thereby affecting their biological activity. nih.gov

Role of Unsaturation and Functional Groups on the Macrocycle

The presence and position of unsaturation and functional groups on the macrocycle significantly impact the biological activity of aspochalasin D and its analogues.

Hydroxyl Groups: The presence of hydroxyl groups on the macrocycle is a common feature among many aspochalasins. iomcworld.com Specifically, a hydroxyl group at C-18 has been shown to be important for antibacterial activity. iomcworld.com For example, aspochalamin C, which possesses a C-18 hydroxyl group, is active against Arthrobacter globiformis, whereas its analogue lacking this hydroxyl group is not. iomcworld.com The C-17,18-diol moiety is also associated with antibacterial potency. iomcworld.com The most potent aspochalasin reported to date, TMC-169, is a simple C-18-hydroxyl analogue. iomcworld.com

Ketone and Ester Groups: Aspochalasins can be classified as ketone aspochalasins, which have a C-21 ketone, or ester aspochalasins, which have a C-21 ester. iomcworld.com The C-21 ketone variant of compounds with a C-17,18-diol moiety demonstrates greater antibacterial potency. iomcworld.com The conversion of a C-21 hydroxyl group to a keto group has been shown to drastically increase activity. nih.gov

Epoxy Groups: The presence of an epoxy group on the macrocycle can also influence activity. For instance, the 17,18-epoxy group is found in both ketone and ester aspochalasins. iomcworld.com However, the C-17,18-diol-19,20-epoxy bearing aspochalasin H showed no antibiotic activity against certain targets. iomcworld.com

Methyl Groups: The C-14 methyl group is a pervasive feature in many aspochalasins and appears to be important for bioactivity. iomcworld.com Its absence may lead to a deficiency in activity. iomcworld.com

The following table summarizes the effects of various macrocyclic modifications on the biological activity of this compound analogues.

| Modification | Position(s) | Effect on Activity | Reference(s) |

| Ring Size | Macrocycle | Generally not critical, but a closed ring is necessary. | psu.edunih.gov |

| Stereochemistry | Macrocycle | Crucial for target interaction and biological activity. | researchgate.netrsc.orgnih.gov |

| Hydroxyl Group | C-18 | Important for antibacterial activity. | iomcworld.com |

| Diol Group | C-17, C-18 | Associated with antibacterial potency. | iomcworld.com |

| Ketone Group | C-21 | Increases activity compared to a hydroxyl group. | iomcworld.comnih.gov |

| Methyl Group | C-14 | Appears to be preferred for bioactivity. | iomcworld.com |

| Epoxy Group | C-17, C-18 or C-19, C-20 | Variable effects on activity. | iomcworld.com |

Significance of Isoindole Core Substitutions for Potency and Selectivity

Modifications to the highly substituted isoindole ring are also critical in determining the biological profile of aspochalasins. iomcworld.combeilstein-journals.org

Effects of C-3 Methylpropyl Group and Other Substituents

A defining characteristic of aspochalasins is the 2-methylpropyl (isopropyl) group at the C-3 position of the isoindole ring. iomcworld.compsu.edu While this group is a hallmark of the aspochalasin subgroup, some studies suggest that an aromatic substituent at this position, such as a phenyl or indolyl group, can lead to higher potency compared to the isopropyl group. psu.edu

Role of C-7 Hydroxyl and Other Core Decorations

The presence of a hydroxyl group at the C-7 position of the isoindole core is a significant factor for the biological activity of many aspochalasins. iomcworld.compsu.eduresearchgate.net For example, aspochalasin U, which has a C-7 hydroxyl group, exhibits anti-TNFα activity. iomcworld.comtdl.org Similarly, aspochalasin L, also containing a C-7 hydroxyl, inhibits HIV-1 integrase activity. iomcworld.comtdl.org However, some compounds lacking oxygen decorations in the perhydro-isoindolone core, such as this compound, still demonstrate potent bioactivity. nih.gov

An epoxy group at C-6 and C-7 has also been associated with increased activity. nih.gov Acetylation of the C-7 hydroxyl group has been shown to have variable effects, either decreasing or increasing efficacy. nih.gov

Contribution of Specific Functional Groups to Activity

Importance of C-21 Ketone and Ester Moieties

The nature of the substituent at the C-21 position on the macrocyclic ring of aspochalasins significantly influences their biological profile, particularly their antibiotic and cytotoxic activities. Aspochalasins are broadly categorized into ketone aspochalasins, which possess a ketone at C-21, and ester aspochalasins, which feature a C-21 ester. iomcworld.com

Direct comparisons between C-21 ketone and ester analogues have revealed a clear trend. For instance, while aspochalasin G, a C-21 ketone, exhibited inhibitory activity against a range of Gram-positive and Gram-negative bacteria, its C-21 ester counterpart, aspochalasin F, was inactive. iomcworld.com This suggests a crucial role for the C-21 ketone in the antibiotic activity of these compounds. iomcworld.com Similarly, in a comparison of simple 17,18-diol compounds, the C-21 ketone variant demonstrated greater antibacterial potency. tdl.org

In terms of cytotoxicity, the distinction is not always as pronounced. While there was little difference in the anticancer activity between aspochalasin G and aspochalasin F against HL-60 and MH-60 cell lines, other studies have highlighted the importance of the C-21 ketone for cytotoxic effects. iomcworld.com For example, the comparison between isocytochalasin D (hydroxyl at C-21) and its corresponding 15-oxo compound (keto group at C-21) showed a significant increase in activity for the keto derivative. nih.gov

Role of Hydroxyl and Epoxy Groups (e.g., C-17, C-18)

The oxygenation pattern on the macrocycle, particularly at positions C-17 and C-18, plays a significant role in modulating the biological activity of this compound and its analogues. The presence of hydroxyl and epoxy groups can either enhance or diminish the cytotoxic and antimicrobial effects.

There is evidence supporting the necessity of a C-18 hydroxyl group for antibacterial activity. tdl.org For example, aspochalamin C, which has a C-18 hydroxyl, was active against Arthrobacter globiformis, while the hydroxyl-lacking aspochalamin D was not. tdl.org this compound, which also possesses a C-18 hydroxyl, exhibits antibiotic activity against several Gram-positive species. tdl.org However, the number of hydroxyl groups on the macrocycle does not directly correlate with cytotoxicity. iomcworld.com Amithis compound, with hydroxyl groups at both C-17 and C-18, was found to be significantly less cytotoxic than its analogue, amiaspochalasin E, which only has a C-18 hydroxyl. iomcworld.com

Impact of Sulfur-Containing Modifications

The incorporation of sulfur into the aspochalasin scaffold, while less common than oxygen or nitrogen-based modifications, has led to the discovery of compounds with interesting biological activities. iomcworld.comtdl.org These modifications can occur at various positions on the macrocycle.

Examples of sulfur-containing aspochalasins include aspochalasins V and W, which feature a methylthio group. iomcworld.comtdl.org Notably, aspochalasin W showed activity against PC3 and HCT-116 cancer cell lines, whereas its C-7 hydroxylated analogue, aspochalasin V, was inactive. iomcworld.com This suggests that the interplay between different functional groups on the isoindole ring and the macrocycle is crucial.

Another class of sulfur-containing derivatives is the cyschalasins, which are formed by the fusion of an aspochalasin with a modified cysteine residue. researchgate.net Cyschalasins A and B have demonstrated both cytotoxic and antibacterial activities against Gram-positive bacteria. researchgate.net Periconiasin H, another sulfur-containing aspochalasin, possesses a sulfoxide (B87167) group. iomcworld.comtdl.org These findings highlight that the introduction of sulfur can lead to novel structures with significant biological potential.

Comparative SAR with Other Cytochalasan Subgroups

The structure-activity relationships observed for this compound and its analogues are part of a broader set of principles that govern the bioactivity of the entire cytochalasan family. By comparing aspochalasins with other subgroups, common pharmacophoric features and key differences emerge.

Analogies and Divergences in Activity Profiles

A key structural feature of aspochalasins is the 2-methylpropyl (isobutyl) group at the C-3 position of the isoindole ring. psu.edu Other cytochalasan subgroups are defined by different substituents at this position, such as a benzyl (B1604629) group in cytochalasins or an indolylmethyl group in chaetoglobosins. psu.edu Generally, derivatives with an aromatic substituent at C-10 (part of the C-3 substituent) are more potent, while an isopropyl moiety, as seen in aspochalasins, tends to decrease efficacy. psu.edu

The importance of an intact macrocyclic ring is a common feature across many cytochalasan subgroups. nih.govmdpi.com Compounds with an opened macrocycle generally exhibit reduced cytotoxicity. nih.gov Similarly, the presence of a hydroxyl group at C-7 of the isoindole ring is often associated with potent bioactivity in various cytochalasans, not just aspochalasins. nih.govmdpi.com

However, there are also divergences. For instance, while an epoxy group between C-6 and C-7 in cytochalasin F leads to higher growth inhibitory effects than cytochalasin B, the impact of epoxy groups in aspochalasins can be variable, as seen with the inactive aspochalasin H. nih.gov

Identification of Key Pharmacophoric Features

Across the cytochalasan class, several key pharmacophoric features have been identified that are crucial for their biological activity. These include:

The Perhydroisoindolone Core: This fused ring system is the fundamental scaffold of all cytochalasans. psu.edu

The Macrocyclic Ring: The size and conformation of this ring are critical. An intact, closed ring is generally required for significant activity. nih.govmdpi.com

Oxygenation Patterns: The presence and stereochemistry of hydroxyl and epoxy groups on both the isoindole core (e.g., at C-7) and the macrocycle (e.g., at C-17, C-18, C-20) are major determinants of activity. nih.govmdpi.com

The C-21 Carbonyl: A ketone at this position is often associated with stronger antibiotic and, in some cases, cytotoxic activity compared to a hydroxyl or ester group. iomcworld.comnih.gov

While this compound and its analogues share these general features, the specific substitution patterns on their macrocycle create a unique profile of biological activities within the broader cytochalasan family.

Chemical Modification and Derivative Development of Aspochalasin D

Synthesis of Novel Aspochalasin D Analogues with Enhanced Bioactivity

The generation of new this compound derivatives is central to exploring its therapeutic potential. Synthetic efforts are aimed at creating structurally diverse libraries of compounds that can be screened for improved or novel biological functions.

The structural diversity of aspochalasins is vast, with variations in ring systems, macrocycle size, and functional group substitutions. iomcworld.commdpi.com Synthetic chemists employ several strategies to access this diversity and create novel analogues.

Total Synthesis: The complete chemical synthesis of this compound and its complex derivatives allows for the creation of analogues that are not accessible through natural isolation or semi-synthesis. A rapid total synthesis of this compound has been developed, proceeding in 13 steps and utilizing a high-pressure Diels-Alder reaction to construct the core structure with high stereoselectivity. nih.gov This approach provides a foundation for synthesizing a wide range of derivatives by modifying intermediates or late-stage products. For instance, unified synthetic approaches have been developed to access not only aspochalasin B (a closely related analogue) but also more complex hetero-dimers and -trimers like the asperchalasines. researchgate.net These strategies often hinge on key reactions such as the Diels-Alder reaction to form the isoindolone core and ring-closing metathesis (RCM) to form the macrocycle. researchgate.net

Semi-synthesis and Biomimetic Transformations: this compound serves as a key biosynthetic precursor for more complex, polycyclic derivatives. mdpi.com Researchers have mimicked these natural transformations in the lab. A notable example is the biomimetic, acid-catalyzed transannular cyclization of this compound to produce the intricate pentacyclic structure of aspergillin PZ. nih.govresearchgate.netnih.gov This strategy of using a readily available natural product as a starting material (a "functional starting block") is an efficient way to generate structurally complex derivatives. iomcworld.com Similarly, other studies have shown that under acidic conditions, this compound can be converted into a series of novel cytochalasans through intramolecular cyclizations. rsc.org

Structural Diversification: Beyond creating the core scaffold, research focuses on modifying various positions on the aspochalasin framework. The macrocycle is particularly tolerant of diverse functional groups. iomcworld.com Modifications include creating dimers, such as bisthis compound, which features a unique triple heterobridged linkage, and exploring different oxygenation patterns at carbons C-17, C-18, C-19, and C-20, including hydroxyls, ketones, and epoxides. iomcworld.comresearchgate.netnih.gov Another site for modification is the C-7 position of the isoindole ring, where the addition of a hydroxyl group has been documented. iomcworld.com

The design of new this compound derivatives is increasingly guided by an understanding of structure-activity relationships (SAR). By correlating specific structural features with biological effects, researchers can rationally design analogues with desired properties. For example, the presence of a double bond between C-19 and C-20 was suggested to be important for the antifouling activity of this compound when compared to aspochalasin H, which lacks this feature. semanticscholar.org Similarly, the C-21 ketone appears to play a role in antibiotic activity, as its replacement with a C-21 ester in some analogues leads to diminished potency against certain bacteria. iomcworld.comrsc.org Functional groups at positions C-17 and C-18 also appear critical for bioactivity. iomcworld.com This knowledge allows for the targeted synthesis of derivatives focusing on these key pharmacophoric elements to enhance interactions with specific biological targets.

Pharmacological Evaluation of this compound Derivatives

Following synthesis, novel this compound analogues undergo rigorous pharmacological evaluation to determine their biological activity and mechanisms of action.

Newly synthesized derivatives are typically screened against a panel of cell lines or microbial strains to identify active compounds. This compound and its analogues have demonstrated a wide range of biological activities, including cytotoxic, antibacterial, and antifouling effects. researchgate.netmdpi.com

For example, this compound itself shows strong cytotoxic activity against the PC3 prostate cancer cell line and cytotoxicity towards the HeLa cancer cell line with an EC50 value of 5.72 μM. mdpi.comrsc.org Other derivatives, such as flavichalasine C and aspochalasin E, exhibited moderate cytotoxic activities against a panel of seven human cancer cell lines, with IC50 values ranging from 9.6 to 26.6 μM. nih.gov Bisthis compound, a dimerized analogue, showed cytotoxicity against five different cancer cell lines with IC50 values between 4.45 and 22.99 μM. researchgate.net In terms of antibacterial activity, this compound has been shown to inhibit the growth of several pathogenic bacteria. mdpi.com The data below summarizes the reported cytotoxic activities of this compound and some of its derivatives.

| Compound | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| This compound (Tricochalasin D) | PC3 (Prostate Cancer) | 11.14 μM (IC50) | rsc.org |

| This compound | HeLa (Cervical Cancer) | 5.72 μM (EC50) | rsc.org |

| Bisthis compound | HL-60 (Leukemia) | 4.45 μM (IC50) | researchgate.net |

| Bisthis compound | SMMC-7721 (Hepatoma) | 11.33 μM (IC50) | researchgate.net |

| Bisthis compound | A-549 (Lung Cancer) | 22.99 μM (IC50) | researchgate.net |

| Bisthis compound | MCF-7 (Breast Cancer) | 14.12 μM (IC50) | researchgate.net |